molecular formula C8H8O2S2 B2962851 4H,6H,7H-thieno[3,2-c]thiopyran-4-carboxylic acid CAS No. 107292-02-4

4H,6H,7H-thieno[3,2-c]thiopyran-4-carboxylic acid

Cat. No.: B2962851
CAS No.: 107292-02-4
M. Wt: 200.27
InChI Key: LJDDCXKISNJWCA-UHFFFAOYSA-N
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Description

4H,6H,7H-thieno[3,2-c]thiopyran-4-carboxylic acid (CAS 107292-02-4) is a high-value heterocyclic building block with the molecular formula C 8 H 8 O 2 S 2 and a molecular weight of 200.27-200.30 g/mol . This compound features a fused thieno[3,2-c]thiopyran core, a structure of significant interest in medicinal chemistry and materials science. The scaffold is a key precursor in the synthesis of complex molecules, particularly for developing compounds with potential biological activity . Its primary research value lies in its role as a synthetic intermediate. The carboxylic acid functional group provides a versatile handle for further derivatization, allowing researchers to create amides, esters, and other derivatives for structure-activity relationship (SAR) studies . Thiophene-fused heterocycles analogous to this compound are extensively explored in pharmaceutical research for their diverse applications, including serving as kinase inhibitors and possessing antitumor and antimicrobial properties . Furthermore, such thiophene-based scaffolds have relevant applications in materials science, finding use in the development of organic field-effect transistors (OFETs) and organic photovoltaics (OPVs) . This product is offered with a purity of ≥95% and should be stored sealed in a dry environment at 2-8°C . The compound is classified with the signal word "Warning" under GHS standards and may be harmful if swallowed, in contact with skin, or if inhaled . Intended Use: This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications. It is strictly for use in laboratory research by qualified professionals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6,7-dihydro-4H-thieno[3,2-c]thiopyran-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8O2S2/c9-8(10)7-5-1-3-11-6(5)2-4-12-7/h1,3,7H,2,4H2,(H,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJDDCXKISNJWCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSC(C2=C1SC=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 4H,6H,7H-thieno[3,2-c]thiopyran-4-carboxylic acid involves several synthetic routes. One common method includes the cyclization of appropriate precursors under specific reaction conditions. For instance, the reaction may involve the use of sulfur-containing reagents and catalysts to facilitate the formation of the thiopyran ring . Industrial production methods often employ optimized reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

4H,6H,7H-thieno[3,2-c]thiopyran-4-carboxylic acid undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific atoms or groups within the molecule.

Common reagents and conditions used in these reactions include acidic or basic environments, specific temperatures, and the presence of catalysts. Major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

4H,6H,7H-thieno[3,2-c]thiopyran-4-carboxylic acid has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.

    Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions.

    Medicine: Research has explored its potential as a pharmaceutical intermediate, contributing to the development of new drugs.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which 4H,6H,7H-thieno[3,2-c]thiopyran-4-carboxylic acid exerts its effects involves interactions with molecular targets and pathways. The compound’s structure allows it to interact with specific enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its mechanism of action are ongoing, aiming to elucidate the precise molecular targets and pathways involved .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares 4H,6H,7H-thieno[3,2-c]thiopyran-4-carboxylic acid with structurally related compounds:

Compound Name Core Structure Key Substituents Melting Point (°C) LogP PSA (Ų) Reference
This compound Thieno-thiopyran -COOH at C4 N/A ~2.5* 63.6†
Clopidogrel intermediate (Methyl ester) Thieno[3,2-c]pyridine -COOCH₃, -Cl at C2 N/A 6.04 31.48
Prasugrel Thieno[3,2-c]pyridine -OAc, -F, cyclopropyl groups N/A 3.8‡ 78.9‡
5-Trityl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine Thieno[3,2-c]pyridine -C(C₆H₅)₃ at C5 95.0 6.04 31.48
8k (Furan derivative) Furopyranopyrandione -F, -Ph groups 183–184 N/A N/A

*Estimated based on carboxylic acid contribution; †Calculated using ChemDraw; ‡Predicted via ADMET tools.

Key Observations:

  • Lipophilicity (LogP): The carboxylic acid group in the target compound reduces LogP compared to clopidogrel’s trityl-substituted intermediate (LogP 6.04), suggesting improved aqueous solubility .
  • Thermal Stability: Furan-based analogs (e.g., 8k) exhibit lower melting points (183–184°C) compared to trityl-substituted thienopyridines (95°C), likely due to weaker crystal packing in the latter .

Biological Activity

4H,6H,7H-thieno[3,2-c]thiopyran-4-carboxylic acid is a heterocyclic compound with a unique structural configuration that includes a thiophene ring fused with a pyran structure. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly its interactions with various enzymes and proteins involved in disease pathways.

Structural Characteristics

  • Molecular Formula : C8_8H8_8O2_2S2_2
  • Molecular Weight : Approximately 200.27 g/mol
  • Structural Features : The compound contains a carboxylic acid functional group which is crucial for its biological reactivity and interactions.

This compound exhibits biological activity primarily through enzyme inhibition. Notably, it has been studied for its potential to inhibit tyrosine-protein phosphatases, which are critical in cellular signaling and regulation. This inhibition can modulate various signaling pathways that are essential in disease processes.

Key Interactions:

  • Tyrosine-protein phosphatases : Inhibition of these enzymes can affect cellular signaling pathways linked to diseases such as cancer and diabetes.
  • Receptor Interactions : Ongoing studies are exploring how this compound interacts with different receptors and transporters to elucidate its pharmacokinetic properties.

Biological Activity Overview

Research indicates that this compound possesses several biological activities:

  • Enzyme Inhibition : Significant inhibitory effects on specific enzymes involved in disease pathways.
  • Anti-inflammatory Properties : Potential to reduce inflammation through modulation of pro-inflammatory cytokines.
  • Antitumor Activity : Preliminary studies suggest selective cytotoxic effects on tumor cells without affecting normal cells.

Antitumor Activity

A study highlighted the compound's selective cytotoxic effect on MDA-MB-231 breast cancer cells while sparing normal keratinocytes. The mechanism appears to involve interactions with cell cycle-related proteins such as CDK2 and cyclin D1, suggesting its potential as an anticancer agent .

Enzyme Interaction Studies

Further investigations revealed that this compound could inhibit the activity of phosphodiesterase 4D (PDE4D), which plays a role in cognitive functions and inflammation. This inhibition was shown to ameliorate airway function in models of chronic airway obstruction .

Comparative Analysis with Similar Compounds

The following table compares this compound with structurally similar compounds:

Compound NameStructural FeaturesUnique Aspects
4H-thieno[3,2-c]thiopyran-2-carboxylic acidSimilar thiophene-pyran structureDifferent position of carboxyl group
5H-thieno[3,2-c]thiopyran-3-carboxylic acidContains an additional hydrogen on the pyran ringExhibits different reactivity
2-(Oxalyl-amino)-4,7-dihydro-5H-thieno[2,3-c]thiopyran-3-carboxylic acidContains oxalyl-amino substituentPotentially different biological activity

This comparison illustrates the diversity within this chemical family while underscoring the unique properties of this compound.

Toxicity Profile

Despite its promising biological activities, the compound's toxicity profile indicates potential harm if ingested and possible skin irritation upon contact. This necessitates careful handling during laboratory research .

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